
Sodium heparin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium heparin is a sodium salt of heparin, a naturally occurring glycosaminoglycan. It is widely used as an anticoagulant in medical settings to prevent and treat blood clots. Heparin was first discovered in 1916 and has since become an essential medication in various clinical applications, including surgeries and dialysis .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Sodium heparin is typically derived from animal tissues, such as porcine intestinal mucosa. The preparation involves several steps:
Extraction: The raw material is extracted using a salt-resolving technique.
Oxidation: The crude product undergoes oxidation.
Adsorption: An ion-exchange resin is used for adsorption.
Washing and Elution: The product is washed and eluted.
Ultrafiltration and Freeze-Drying: Finally, ultrafiltration and freeze-drying are performed to obtain the purified this compound.
Industrial Production Methods: The industrial production of this compound involves large-scale extraction from animal tissues, followed by purification processes that ensure high product quality and environmental sustainability. Modern methods avoid the use of organic solvents, making the process more eco-friendly .
Analyse Chemischer Reaktionen
Types of Reactions: Sodium heparin undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The primary product of these reactions is modified heparin with altered anticoagulant properties, which can be used for specific medical applications .
Wissenschaftliche Forschungsanwendungen
Sodium heparin has a wide range of scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and analyses.
Biology: Plays a crucial role in cell culture and molecular biology experiments.
Medicine: Widely used as an anticoagulant in surgeries, dialysis, and treatment of thrombotic disorders.
Industry: Utilized in the production of medical devices and pharmaceuticals
Wirkmechanismus
Sodium heparin exerts its anticoagulant effects by binding to antithrombin III, a protein that inhibits thrombin and other coagulation factors. This binding accelerates the inactivation of these factors, preventing the formation of blood clots. The primary molecular targets are thrombin (factor IIa) and factor Xa .
Vergleich Mit ähnlichen Verbindungen
Low-Molecular-Weight Heparin (LMWH): A derivative of heparin with a lower molecular weight, used for similar anticoagulant purposes.
Heparan Sulfate: A related glycosaminoglycan with similar structure but different biological functions.
Chondroitin Sulfate: Another glycosaminoglycan used in joint health supplements.
Uniqueness: Sodium heparin is unique due to its high anticoagulant activity and its ability to bind specifically to antithrombin III. Unlike low-molecular-weight heparin, this compound requires continuous monitoring and has a higher risk of bleeding .
Eigenschaften
Molekularformel |
C26H41NO34S4 |
|---|---|
Molekulargewicht |
1039.9 g/mol |
IUPAC-Name |
(2S,3S,4R,5R,6R)-3-[(2R,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(sulfooxymethyl)oxan-2-yl]oxy-6-[(2S,3S,4S,5R,6S)-6-[(2R,3S,4S,5R)-2-carboxy-4,6-dihydroxy-5-sulfooxyoxan-3-yl]oxy-2-hydroxy-4-(sulfomethyl)-5-sulfooxyoxan-3-yl]oxy-4,5-dihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H41NO34S4/c1-4(28)27-7-9(30)8(29)6(2-52-63(43,44)45)53-24(7)56-15-10(31)11(32)25(58-19(15)21(36)37)55-13-5(3-62(40,41)42)14(60-64(46,47)48)26(59-22(13)38)57-16-12(33)17(61-65(49,50)51)23(39)54-18(16)20(34)35/h5-19,22-26,29-33,38-39H,2-3H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H,40,41,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)/t5-,6+,7+,8+,9+,10+,11+,12-,13-,14+,15-,16-,17+,18+,19-,22-,23?,24+,25+,26-/m0/s1 |
InChI-Schlüssel |
ZFGMDIBRIDKWMY-PASTXAENSA-N |
Isomerische SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@@H]1O[C@H]2[C@@H]([C@H]([C@@H](O[C@@H]2C(=O)O)O[C@H]3[C@@H]([C@H]([C@H](O[C@@H]3O)O[C@H]4[C@@H]([C@H](C(O[C@H]4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |
Kanonische SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(C(OC2C(=O)O)OC3C(C(C(OC3O)OC4C(C(C(OC4C(=O)O)O)OS(=O)(=O)O)O)OS(=O)(=O)O)CS(=O)(=O)O)O)O)COS(=O)(=O)O)O)O |
Synonyme |
alpha Heparin alpha-Heparin Heparin Heparin Sodium Heparin, Sodium Heparin, Unfractionated Heparinic Acid Liquaemin Sodium Heparin Unfractionated Heparin |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[3,4-dihydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]hexacosanamide](/img/structure/B1262152.png)

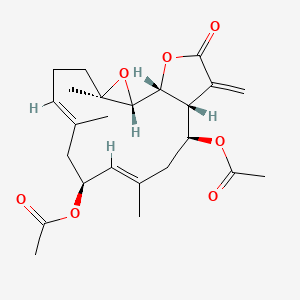
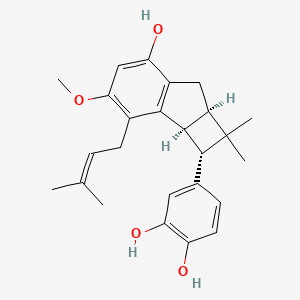
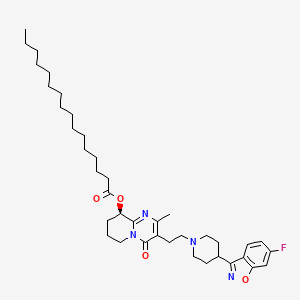

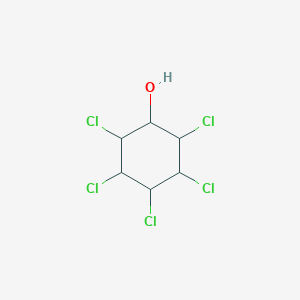
![L-xylo-[5]hexulosonic acid](/img/structure/B1262168.png)
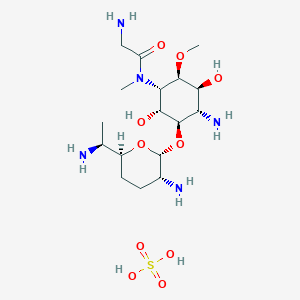
![N-[(6aR,10aR)-5-chloro-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-yl]-2,2-dimethylpropanamide](/img/structure/B1262170.png)
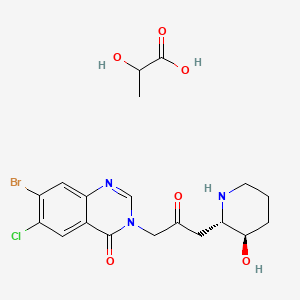
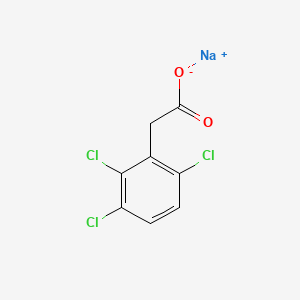

![sodium;[(3S,6R)-3-hydroxy-2-(hydroxymethyl)-6-[(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-3,7,12-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]heptyl] sulfate](/img/structure/B1262177.png)
